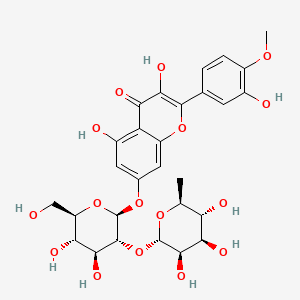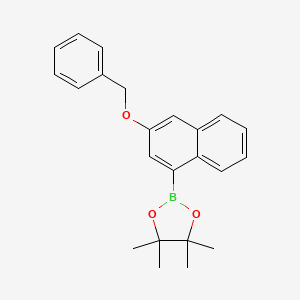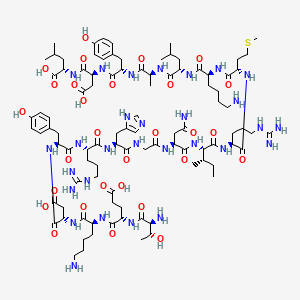
Human PD-L1 inhibitor III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human PD-L1 inhibitor III is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Human PD-L1 inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the central scaffold of the molecule, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s binding affinity and specificity for PD-L1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Human PD-L1 inhibitor III can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Human PD-L1 inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of PD-1/PD-L1 inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 interactions in immune evasion and to screen for potential therapeutic candidates.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in cancers that overexpress PD-L1.
Mécanisme D'action
Human PD-L1 inhibitor III exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cell-mediated immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nivolumab: A fully humanized IgG4-kappa-blocking monoclonal antibody targeting the PD-1 receptor.
Pembrolizumab: Another fully humanized IgG4-kappa-blocking monoclonal antibody targeting the PD-1 receptor.
Atezolizumab: A PD-L1 blocking antibody that reduces CD80 expression on the cell surface of antigen-presenting cells.
Uniqueness
Human PD-L1 inhibitor III is unique in its small-molecule structure, which allows for easier synthesis and modification compared to monoclonal antibodies. Additionally, it may offer advantages in terms of pharmacokinetics and tissue penetration .
Propriétés
Formule moléculaire |
C97H155N29O29S |
|---|---|
Poids moléculaire |
2223.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |
Clé InChI |
MSYPFFUZCWOTRZ-ZLSLFABNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
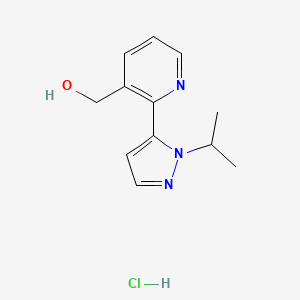


![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
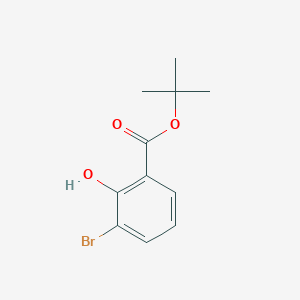
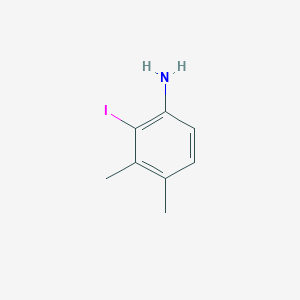
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
